molecular formula C10H16Cl2N2 B8088594 (R)-2-(Piperidin-2-yl)pyridine dihydrochloride

(R)-2-(Piperidin-2-yl)pyridine dihydrochloride

Cat. No.: B8088594
M. Wt: 235.15 g/mol
InChI Key: KZCMOLSHRLXFRS-YQFADDPSSA-N
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Description

®-2-(Piperidin-2-yl)pyridine dihydrochloride is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound is a chiral molecule, meaning it has a specific three-dimensional arrangement that can exist in two non-superimposable mirror images, known as enantiomers. The ®-enantiomer of 2-(Piperidin-2-yl)pyridine is particularly noteworthy for its potential use in medicinal chemistry and other scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Piperidin-2-yl)pyridine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine and piperidine as the primary starting materials.

    Chiral Resolution: The chiral center is introduced through a chiral resolution process, which separates the ®-enantiomer from the (S)-enantiomer.

    Reaction Conditions: The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product. Common solvents include ethanol or methanol, and catalysts may include chiral ligands or enzymes.

Industrial Production Methods

In an industrial setting, the production of ®-2-(Piperidin-2-yl)pyridine dihydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-2-(Piperidin-2-yl)pyridine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

®-2-(Piperidin-2-yl)pyridine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-2-(Piperidin-2-yl)pyridine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s chiral nature allows it to bind selectively to these targets, potentially leading to desired therapeutic effects or other biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(Piperidin-2-yl)pyridine dihydrochloride: The enantiomer of the ®-form, with different biological activity.

    2-(Piperidin-2-yl)pyridine: The non-chiral form of the compound.

    2-(Piperidin-2-yl)pyridine N-oxide: An oxidized derivative.

Uniqueness

®-2-(Piperidin-2-yl)pyridine dihydrochloride is unique due to its specific chiral configuration, which can result in distinct biological and chemical properties compared to its enantiomer or other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[(2R)-piperidin-2-yl]pyridine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;/h1,3,5,7,10,12H,2,4,6,8H2;2*1H/t10-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCMOLSHRLXFRS-YQFADDPSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=CC=N2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)C2=CC=CC=N2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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